![molecular formula C18H22N2O5 B2815058 (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide CAS No. 326873-09-0](/img/structure/B2815058.png)
(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common motif in many natural products and pharmaceuticals . The presence of the nitrophenyl group suggests that it might have some electrophilic properties, and the carboxamide group could potentially participate in hydrogen bonding.
科学的研究の応用
Structural Analysis and Chemical Properties
The compound (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide belongs to a class of compounds that have been studied for various structural and chemical properties. For instance, similar compounds have been analyzed for their crystal structures, highlighting features like intermolecular hydrogen bonds which are crucial for understanding their chemical behavior and potential applications in various fields including material science and pharmaceuticals (Yi‐Min Cai et al., 2005).
Biological Activity
Compounds with similar structures have been identified to possess biological activities. Chrysamides A-C, dimeric nitrophenyl trans-epoxyamides obtained from a deep-sea-derived fungus, have been shown to have notable biological activities. One of the compounds in this group was found to suppress the production of the proinflammatory cytokine interleukin-17, suggesting potential anti-inflammatory applications (Shengtian Chen et al., 2016).
Synthetic Chemistry and Drug Development
In synthetic chemistry, similar compounds are used as intermediates in the synthesis of complex molecules. For example, the synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate), a potential antitumor agent, involves the use of compounds with similar structures (W. Anderson & B. Mulumba, 1984). Another study highlights the use of similar compounds in the synthesis of derivatives with significant cytotoxicity, indicating their potential in drug development (W. Anderson & R. Dewey, 1977).
特性
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-10-8-11(2)13(12(9-10)20(23)24)19-14(21)18-7-6-17(5,15(22)25-18)16(18,3)4/h8-9H,6-7H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJEGXFFCWQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

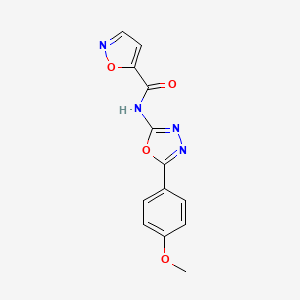
![4-Fluoro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2814978.png)
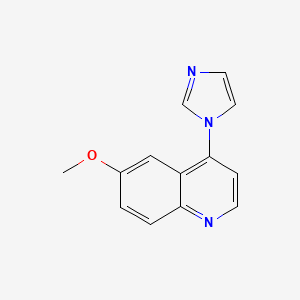
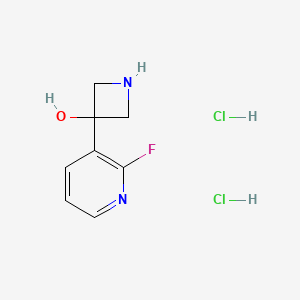
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2814982.png)
![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2814983.png)

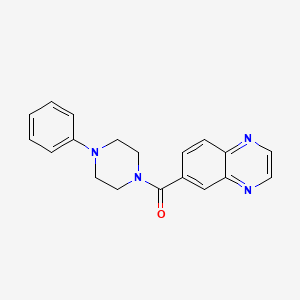

![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)
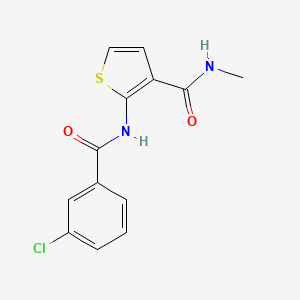
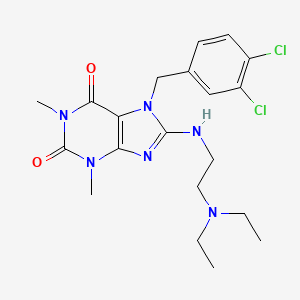
![isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814991.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)